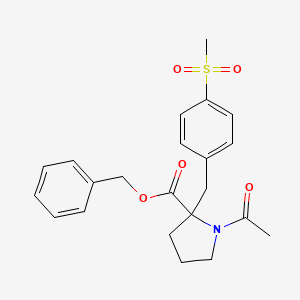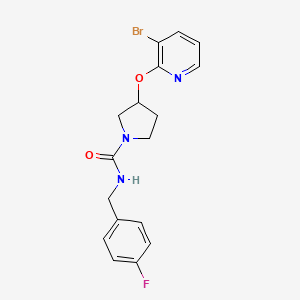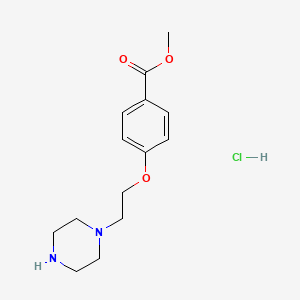
Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O3 and its molecular weight is 300.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Schistosomiasis Research
Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride, as a derivative of piperazine, has been investigated for its potential activity against schistosomiasis in experimental animals. This application is significant in the study of treatments for parasitic diseases like Schistosoma Japonica (Tung, 1957).
2. Luminescent Properties and Photo-Induced Electron Transfer
Research has also focused on the luminescent properties and photo-induced electron transfer of compounds with piperazine substituents, including derivatives similar to this compound. These studies are essential for developing new materials with potential applications in optics and electronics (Gan, Chen, Chang, & Tian, 2003).
3. Binding Characteristics with Bovine Serum Albumin
The binding characteristics of piperazine derivatives, similar to this compound, with bovine serum albumin (BSA) have been investigated. This research is crucial for understanding the pharmacokinetic mechanisms of drugs and their interactions with proteins in the body (Karthikeyan et al., 2015).
4. Inhibitor Development in Medicinal Chemistry
Derivatives of piperazine have been identified as potent inhibitors in human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting their potential therapeutic application in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
5. Optical Properties and Pharmacological Effects
The synthesis and study of optical properties, as well as the pharmacological effects of optically active derivatives of piperazine, are areas of significant research. This includes exploring their potential in medicinal applications, such as treatments for hypertension (Ashimori et al., 1991).
6. Role in Antimicrobial and Antioxidant Agents
Piperazine derivatives, structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This highlights their potential use in developing new antimicrobial and antioxidant compounds (Haneen et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(2-piperazin-1-ylethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-14(17)12-2-4-13(5-3-12)19-11-10-16-8-6-15-7-9-16;/h2-5,15H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKOHVASHFTFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2484298.png)
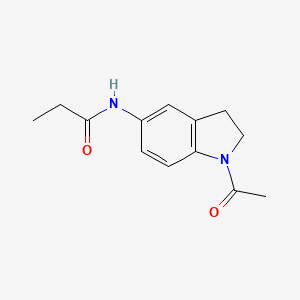
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)
![2-(4-chlorophenoxy)-2-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide](/img/structure/B2484305.png)
![N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE](/img/structure/B2484306.png)
![N-[(4-chlorophenyl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2484308.png)

![N-(4-methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2484310.png)
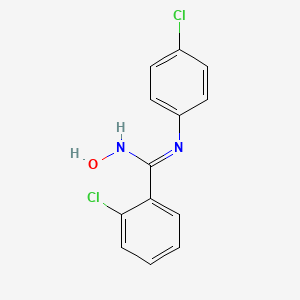
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide](/img/structure/B2484313.png)
